Miltirone

Übersicht

Beschreibung

Wirkmechanismus

- Miltirone primarily interacts with the benzodiazepine receptor . Specifically, it acts as a central benzodiazepine receptor partial agonist . The benzodiazepine receptor is involved in modulating neurotransmission and plays a crucial role in anxiety, sleep regulation, and muscle relaxation.

- The primary consequence of this compound’s interaction with the receptor is an increase in intracellular calcium (Ca++) levels . This elevation in Ca++ has several effects:

- This compound’s effects are mediated through the cyclic adenosine monophosphate (cAMP) pathway . By inhibiting phosphodiesterase III (PDE-III), it prevents cAMP breakdown, leading to increased intracellular cAMP levels. This cascade ultimately results in the observed pharmacological effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Miltirone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This interaction plays a crucial role in its biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to attenuate reactive oxygen species (ROS)-dependent neuronal apoptosis in a cell model of Parkinson’s disease . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to activate the PI3K/Akt pathway , which is known to play a crucial role in cell survival and growth. This activation leads to a decrease in ROS generation and apoptosis in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a significant decrease in cell viability and increase apoptosis as early as 6 hours . These effects become more apparent after 9 hours of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to interact with the PI3K/Akt pathway , which is a critical regulator of cell metabolism. This interaction can lead to changes in metabolic flux or metabolite levels .

Vorbereitungsmethoden

Miltirone kann aus Salvia miltiorrhiza durch Alkoholextraktion, gefolgt von Säulenchromatographie an Kieselgel und präparativer Chromatographie, extrahiert werden . Der Syntheseweg beinhaltet die Oxidation von 6-Isopropyl-7-methoxy-1-Tetralon unter Verwendung von Dess-Martin-Periodinan, um this compound zu erhalten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Es kann reduziert werden, um Hydrochinonderivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Phenanthrenring. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Dess-Martin-Periodinan und Reduktionsmittel wie Natriumborhydrid. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung für die Untersuchung der Chinonchemie und ihrer Reaktivität verwendet.

Medizin: Es hat neuroprotektive Wirkungen in Modellen der Parkinson-Krankheit gezeigt, indem es die reaktiven Sauerstoffspezies-abhängige neuronale Apoptose über den PI3K/Akt-Signalweg abschwächt.

Industrie: Die antioxidativen Eigenschaften von this compound machen es zu einer wertvollen Verbindung bei der Entwicklung von Nahrungsergänzungsmitteln und Pharmazeutika

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:

Antithrombozytenaktivität: This compound unterdrückt die Thrombozytenaggregation und Granulafreisetzung, indem es die PLCγ2/PKC/ERK1/2-, PI3K/Akt- und Src/FAK-Signalwege beeinflusst.

Antikrebsaktivität: This compound hemmt das Tumorzellwachstum, indem es die Genexpression und die Signalwege moduliert, die an Zellproliferation und Apoptose beteiligt sind.

Analyse Chemischer Reaktionen

Miltirone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the phenanthrene ring. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

Miltirone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying quinone chemistry and its reactivity.

Medicine: It has demonstrated neuroprotective effects in models of Parkinson’s disease by attenuating reactive oxygen species-dependent neuronal apoptosis through the PI3K/Akt pathway.

Industry: This compound’s antioxidant properties make it a valuable compound in the development of health supplements and pharmaceuticals

Vergleich Mit ähnlichen Verbindungen

Miltirone ist unter ähnlichen Verbindungen aufgrund seiner vielfältigen pharmakologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Tanshinon I: Eine weitere Chinonverbindung aus Salvia miltiorrhiza mit krebshemmenden Eigenschaften.

Tanshinon IIA: Bekannt für seine kardiovaskulär-schützenden Wirkungen.

Cryptotanshinon: Zeigt entzündungshemmende und krebshemmende Wirkungen. Im Vergleich zu diesen Verbindungen macht die Fähigkeit von this compound, mehrere Signalwege zu modulieren, und seine breite Palette an biologischen Aktivitäten es zu einer besonders vielseitigen und wertvollen Verbindung in der wissenschaftlichen Forschung

Biologische Aktivität

Miltirone, a bioactive compound derived from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article delves into the mechanisms of action, therapeutic potential, and relevant case studies involving this compound, focusing on its anticancer properties, effects on cell death pathways, and other biological effects.

This compound exhibits multiple mechanisms that contribute to its biological activity, particularly in cancer cells:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including lung and liver cancer. In cisplatin-resistant lung cancer cells (HCC827 and A549), this compound increased the expression of pro-apoptotic proteins such as Bax and p53 while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis through both caspase-dependent and caspase-independent pathways .

- Reactive Oxygen Species (ROS) Generation : this compound triggers ROS accumulation, leading to mitochondrial damage and subsequent cell death. In hepatocellular carcinoma (HCC) cells, ROS generation was linked to the induction of pyroptosis through gasdermin E (GSDME) cleavage .

- Inhibition of Matrix Metalloproteinases (MMPs) : this compound significantly suppresses MMP2 and MMP9 expression, which are involved in cancer cell invasion and metastasis. This inhibition contributes to reduced cell viability in resistant cancer types .

| Mechanism | Description | Cell Types Affected |

|---|---|---|

| Apoptosis Induction | Increases pro-apoptotic proteins (Bax, p53) and decreases anti-apoptotic proteins (Bcl-2) | Lung cancer (HCC827, A549) |

| ROS Generation | Induces oxidative stress leading to mitochondrial damage | Hepatocellular carcinoma (HepG2) |

| MMP Inhibition | Suppresses expression of MMP2 and MMP9 | Various cancer types |

Case Studies and Research Findings

- Lung Cancer Treatment : A study demonstrated that this compound effectively induced apoptosis in cisplatin-resistant lung cancer cells by modulating the ROS-p53-AIF-PARP signaling pathway. The results indicated a significant decrease in cell viability and an increase in apoptotic markers following treatment with this compound at concentrations as low as 40 µM .

- Hepatocellular Carcinoma : Research on HCC cells revealed that this compound not only inhibited cell growth but also induced pyroptosis via GSDME cleavage. This study highlighted the potential of this compound as a therapeutic agent against liver cancer, demonstrating its efficacy in both in vitro and in vivo models .

- Colon Cancer : this compound's effects were also observed in colon cancer cells, where it induced mitochondrial damage and increased intracellular calcium levels, leading to cell death. This suggests that this compound may have broad-spectrum anticancer activity across different tumor types .

Additional Biological Effects

Beyond its anticancer properties, this compound has been reported to exhibit:

- Antioxidant Activity : It scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation markers, which can be beneficial in managing chronic inflammatory conditions.

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain pathogens .

Eigenschaften

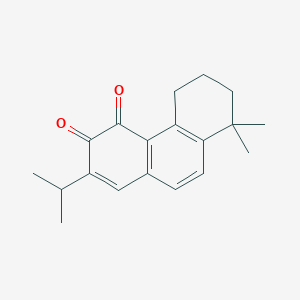

IUPAC Name |

8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h7-8,10-11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFAIBOZOKSLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181683 | |

| Record name | Miltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

421.00 to 422.00 °C. @ 760.00 mm Hg | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27210-57-7 | |

| Record name | Miltirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27210-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miltirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.